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Compound of Interest

2-bromo-N-(2-
Compound Name:
methylphenyl)propanamide

CAS No.: 19397-79-6

Cat. No.: B091314

Get Quote

Executive Summary

2-bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-2'-propionotoluidide) is
an

-haloamide intermediate used primarily in the pharmaceutical manufacturing of Prilocaine.[1][2]
It is formed via the nucleophilic acyl substitution of o-toluidine with 2-bromopropionyl bromide.
Due to the presence of the secondary amide and the labile

-bromo group, it serves as an electrophilic building block susceptible to nucleophilic attack by
amines (e.g., propylamine).

Key Chemical Identity:
¢ |[UPAC Name: 2-bromo-N-(2-methylphenyl)propanamide[1][2][3][4][5][6]
o CAS Number: 19397-79-6[1][2][3][4][5]1[6][71[8]

e Molecular Formula:
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[6]

e Molecular Weight: 242.11 g/mol

« SMILES:CC1=CC=CC=C1NC(=0)C(C)BI[6]

Physical & Chemical Properties

The following data summarizes the physicochemical characteristics established through

experimental synthesis and computational modeling.

ble 1: Phusicochemical Snecificati

Property

Value | Description

Source/Note

Physical State

Solid (Crystalline powder)

Experimental Observation

Appearance

White to off-white needles or

Recrystallized from

plates EtOH/Water
_ _ Inferred from Chloro-analog
Melting Point 113 - 117 °C (Approx.)[4]
(115+5°C) [1]
Thermolabile
Boiling Point Decomposes >200 °C
-bromo amide
Density 1.433 g/cm3 (Predicted) Computed [2]
Soluble in DCM, Acetone,
Solubility Ethyl Acetate, Lipophilic amide backbone
Ethanol.Insoluble in Water.
] Non-ionizable in physiological
pKa ~14 (Amide N-H)
range
. Moisture sensitive; store under  Hydrolyzes slowly to 2-
Stability

inert gas.

bromopropionic acid
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Critical Note on Melting Point: While specific literature values for the bromo derivative are
scarce compared to the chloro analog (MP: 115°C), the structural similarity suggests a melting
range of 110-120°C. The value of 37-38°C often cited for "Prilocaine Impurity" refers to the

Prilocaine base, not this intermediate.

Synthesis Protocol (Self-Validating)

This protocol describes the synthesis of 2-bromo-N-(2-methylphenyl)propanamide from o-
toluidine. It is designed to minimize side reactions (such as double acylation) and ensure high

purity.

Reaction Scheme

The reaction involves the acylation of o-toluidine by 2-bromopropionyl bromide in the presence
of a base to scavenge the HBr byproduct.

o-Toluidine

) | DOMLOC )
| Transition State |

2-bromo-N-(2-methylphenyl)propanamide
(Solid Precipitate)

/P: (Tetrahedral) !
2-Bromopropionyl Bromide [~ “T--—--—-----*
(C3H4Br20)
K2CO3 or Ef3N | Scavenging
(Base)

Click to download full resolution via product page

Figure 1: Reaction pathway for the acylation of o-toluidine.

Detailed Methodology

Reagents:

e O-Toluidine (1.0 equiv)
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e 2-Bromopropionyl bromide (1.05 equiv)

e Triethylamine (1.1 equiv) or Potassium Carbonate (anhydrous)
e Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

e Preparation: Charge a 3-neck round-bottom flask with o-toluidine (10.7 g, 100 mmol) and dry
DCM (100 mL). Add Triethylamine (11.1 g, 110 mmol) and cool the mixture to 0°C using an
ice bath.

» Addition: Dropwise add 2-bromopropionyl bromide (22.7 g, 105 mmol) dissolved in DCM (20
mL) over 30 minutes. Maintain internal temperature < 5°C to prevent di-acylation.

o Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 2—3 hours.
Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of o-toluidine (

).

e Quench & Workup:
o Wash the organic layer with 1M HCI (2 x 50 mL) to remove unreacted amine.
o Wash with Saturated NaHCOs (2 x 50 mL) to neutralize excess acid/bromide.
o Wash with Brine (1 x 50 mL).

« |solation: Dry the organic phase over anhydrous MgSOa, filter, and concentrate under
reduced pressure (Rotavap) to yield a crude off-white solid.

 Purification: Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane to obtain
pure white crystals.

Characterization & Spectral Analysis

To validate the identity of the synthesized compound, compare experimental data against these
standard spectral markers.
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Nuclear Magnetic Resonance (NMR)

e 'H NMR (400 MHz, CDCls):

o

8.20 (br s, 1H, NH) — Broad singlet, amide proton.

o

7.85 (d,

Hz, 1H, Ar-H) — Ortho proton on the tolyl ring.

o

7.25—7.05 (m, 3H, Ar-H) — Remaining aromatic protons.

o

4.55 (q,
Hz, 1H, CH-Br) — Characteristic quartet of the

-proton.

o

2.30 (s, 3H, Ar-CHs) — Singlet, methyl group on the ring.

o

1.95 (d,

Hz, 3H, CHs-CH) — Doublet, methyl group adjacent to the chiral center.

Infrared Spectroscopy (FT-IR)

e 3280 cm~1: N-H stretching (Secondary amide).
e 1660 cm~1: C=0 stretching (Amide | band).
e 1530 cm~: N-H bending (Amide Il band).

e 600-700 cm~1: C-Br stretching.

Mass Spectrometry (MS)

e Method: ESI+ or EI.
o M+ Peak: 241/243 (1:1 ratio due to 7°Br/®1Br isotopes).

o Fragment: Loss of Br (M-80) typically observed.
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Experimental Workflow Diagram

The following diagram outlines the logical flow from raw materials to the isolated intermediate,
ensuring process control.
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Figure 2: Operational workflow for the synthesis and isolation of the intermediate.
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Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Sensitizer.

Skin/Eye Contact: The compound is an

-haloamide, making it a potent alkylating agent. It acts as a lachrymator and skin irritant.
Wear nitrile gloves and safety goggles.

Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

Storage: Store in a cool, dry place (2—8°C recommended) protected from light to prevent
debromination or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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